
Pharmacokinetics of Ioversol in Small Animal
Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ioversol

Cat. No.: B7818826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

Ioversol, a non-ionic, low-osmolar iodinated contrast agent, in commonly used small animal

models. The information presented herein is intended to assist researchers and drug

development professionals in designing and interpreting preclinical imaging and safety studies.

Executive Summary
Ioversol is a widely used contrast agent for various radiological procedures. Understanding its

behavior in preclinical animal models is crucial for the non-clinical assessment of its safety and

efficacy. This document summarizes the available pharmacokinetic data for Ioversol in rats,

dogs, rabbits, and mice, details relevant experimental methodologies, and provides visual

representations of key processes. The data consistently demonstrates that Ioversol is rapidly

distributed into the extracellular fluid, is not significantly metabolized, and is primarily and

rapidly excreted unchanged by the kidneys.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Ioversol in various

small animal models. It is important to note that comprehensive, directly comparable

pharmacokinetic data for all parameters across all species is not readily available in the public

domain. The presented data has been compiled from various sources, and experimental

conditions may vary.
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Table 1: Ioversol Pharmacokinetic Parameters in Rats

Parameter Value
Animal
Model

Dosage
Route of
Administrat
ion

Source

Excretion

(Urine)

73-90%

within 2 hours

Sprague-

Dawley Rats

0.2 and 1.0 g

I/kg
Intravenous [1]

Excretion

(Urine &

Feces)

91-99%

within 24

hours

Sprague-

Dawley Rats

0.2 and 1.0 g

I/kg
Intravenous [1]

Tissue

Retention

~1% of dose

at 24 hours

Sprague-

Dawley Rats

0.2 and 1.0 g

I/kg
Intravenous [1]

Intravenous

LD50
15 g I/kg Rats Not Specified Intravenous [2]

Cmax
Data Not

Available
- - - -

Tmax
Data Not

Available
- - - -

AUC
Data Not

Available
- - - -

Half-life (t½)
Data Not

Available
- - - -

Clearance

(CL)

Data Not

Available
- - - -

Volume of

Distribution

(Vd)

Data Not

Available
- - - -

Table 2: Ioversol Pharmacokinetic Parameters in Dogs
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Parameter Value
Animal
Model

Dosage
Route of
Administrat
ion

Source

Distribution

Half-life (t½α)
1 - 4 minutes Beagle Dogs Not Specified Intravenous [1]

Elimination

Half-life (t½β)

40 - 55

minutes
Beagle Dogs Not Specified Intravenous

Excretion

(Urine)

86-88%

within 48

hours

Beagle Dogs Not Specified Intravenous

Excretion

(Fecal)

3-9% within

48 hours
Beagle Dogs Not Specified Intravenous

Metabolism

Excreted in

unchanged

form

Beagle Dogs Not Specified Intravenous

Volume of

Distribution

(Vd)

25-27% of

body weight
Dogs Not Specified Intravenous

Cmax
Data Not

Available
- - - -

Tmax
Data Not

Available
- - - -

AUC
Data Not

Available
- - - -

Clearance

(CL)

Data Not

Available
- - - -

Table 3: Ioversol Pharmacokinetic Parameters in Rabbits
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Parameter Value
Animal
Model

Dosage
Route of
Administrat
ion

Source

Intravenous

LD50
≥25 g I/kg Rabbits Not Specified Intravenous

Cmax
Data Not

Available
- - - -

Tmax
Data Not

Available
- - - -

AUC
Data Not

Available
- - - -

Half-life (t½)
Data Not

Available
- - - -

Clearance

(CL)

Data Not

Available
- - - -

Volume of

Distribution

(Vd)

Data Not

Available
- - - -

Table 4: Ioversol Pharmacokinetic Parameters in Mice
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Parameter Value
Animal
Model

Dosage
Route of
Administrat
ion

Source

Intravenous

LD50
17 g I/kg Mice Not Specified Intravenous

Cmax
Data Not

Available
- - - -

Tmax
Data Not

Available
- - - -

AUC
Data Not

Available
- - - -

Half-life (t½)
Data Not

Available
- - - -

Clearance

(CL)

Data Not

Available
- - - -

Volume of

Distribution

(Vd)

Data Not

Available
- - - -

Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of Ioversol in small animal models

are not consistently reported in publicly available literature. However, based on the available

information and standard pharmacokinetic study designs, a general methodology can be

outlined.

Animal Models
Studies have been conducted in Sprague-Dawley rats, Beagle dogs, and various strains of

mice and rabbits. The choice of model depends on the specific research question. For general

pharmacokinetic profiling, rats are a common choice due to their well-characterized physiology

and handling feasibility.
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Dosing and Administration
Ioversol is administered intravenously (IV), typically as a bolus injection. Doses in non-clinical

studies have ranged from 0.2 g I/kg to 3.2 g I/kg. The formulation used is a sterile aqueous

solution of Ioversol.

Sample Collection
Blood samples are collected at multiple time points post-administration to characterize the

plasma concentration-time profile. For rats and mice, blood is often collected via tail vein or

saphenous vein bleeding for interim samples, with a terminal sample collected via cardiac

puncture. Urine and feces are collected over specified intervals (e.g., 0-2, 2-8, 8-24 hours)

using metabolic cages to determine the extent and route of excretion.

Bioanalytical Method
The concentration of Ioversol in biological matrices (plasma, urine) is typically determined

using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with

ultraviolet (UV) or mass spectrometric (MS) detection is a common and robust method for the

quantification of Ioversol. For biodistribution studies, radiolabeled Ioversol (e.g., with 125I)

can be used, with quantification performed via scintillation counting of tissue and fluid samples.

Visualizations
Experimental Workflow for a Typical Pharmacokinetic
Study
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Caption: General experimental workflow for a pharmacokinetic study of Ioversol in small

animal models.
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Caption: Primary distribution and excretion pathways of Ioversol following intravenous

administration.

Discussion
The available data from studies in rats and dogs indicates that Ioversol exhibits a

pharmacokinetic profile typical of a non-metabolized, hydrophilic compound. Following

intravenous administration, it rapidly distributes from the central compartment (blood) into the

peripheral compartment, which is consistent with the extracellular fluid space. This is a key

characteristic for an effective extracellular contrast agent.

The elimination of Ioversol is predominantly renal, with the vast majority of the administered

dose being excreted unchanged in the urine. The rapid urinary excretion, with a significant

portion eliminated within the first two hours in rats, underscores its efficient clearance from the

body. The elimination half-life in dogs is relatively short, on the order of 40-55 minutes,

suggesting that the agent does not persist in the systemic circulation for an extended period.

The minimal fecal excretion further confirms the primary role of the kidneys in its elimination.
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The lack of significant metabolism is an important safety feature, as it reduces the potential for

the formation of active or toxic metabolites. The high intravenous LD50 values in mice, rats,

and rabbits (17 g/kg, 15 g/kg, and ≥25 g/kg, respectively) are indicative of a low order of acute

toxicity.

Conclusion
In small animal models, Ioversol is characterized by rapid distribution into the extracellular

space, a lack of significant metabolism, and prompt and nearly complete renal excretion of the

unchanged drug. While comprehensive quantitative pharmacokinetic data is not uniformly

available across all species, the existing information provides a solid foundation for its

preclinical assessment. For future studies, it would be beneficial to conduct head-to-head

pharmacokinetic comparisons in different small animal models under standardized conditions

to allow for more direct data correlation and to further refine allometric scaling for human dose

predictions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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